8-Benzyl-1,8-diazaspiro[4.5]decan-2-one is a unique spirocyclic compound characterized by its molecular formula . This compound features a spirocyclic structure that includes a benzyl group attached to a diazaspirodecane core. Its synthesis and properties have garnered interest in the fields of chemistry and biology, particularly for its potential applications as a scaffold for biologically active molecules and therapeutic agents targeting specific enzymes or receptors.
The synthesis of 8-Benzyl-1,8-diazaspiro[4.5]decan-2-one typically involves the reaction of suitable amines with cyclic ketones under controlled conditions. A common synthetic route includes:
While specific industrial production methods are not extensively documented, they generally follow similar principles as laboratory methods, with optimizations for scale and efficiency.
The synthesis may involve several steps, including purification techniques such as recrystallization or chromatography to isolate the product. The yield can vary based on reaction conditions and the purity of starting materials.
8-Benzyl-1,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
These reactions expand the versatility of the compound for further chemical modifications and applications in synthetic chemistry.
The reactivity of this compound is influenced by its spirocyclic structure, which imparts distinct chemical properties compared to linear or non-cyclic analogs.
The primary targets of 8-Benzyl-1,8-diazaspiro[4.5]decan-2-one are tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1). This compound acts as a selective dual inhibitor of these kinases, which play crucial roles in various signaling pathways related to immune responses.
Inhibition of TYK2 and JAK1 leads to alterations in gene expression and affects the formation of T helper cell types (Th1, Th2, Th17), which are essential for immune regulation. The effectiveness of this mechanism may be influenced by environmental factors such as temperature and storage conditions.
These properties are critical for determining the handling and application conditions in laboratory settings.
8-Benzyl-1,8-diazaspiro[4.5]decan-2-one has potential applications across various fields:
Structure-based virtual screening has proven instrumental in identifying novel spirocyclic scaffolds targeting specific enzymes. In the discovery of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, researchers initiated a workflow using crystallographic data from multiple RIPK1-inhibitor complexes (PDB codes: 4ITH, 4ITJ, 6C3E, 6C4D, 5TX5, 6NW2, 6HHO, 6R5F). A structure-based pharmacophore model was constructed by extracting conserved molecular interaction features from these co-crystal structures. Key features included:
This model screened the Chemdiv database, identifying nine candidates for experimental validation. Among these, 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (Compound 8) emerged as a hit with moderate RIPK1 inhibitory activity (IC₅₀ ~1-10 µM). Molecular dynamics simulations revealed that Compound 8 binds within the hydrophobic allosteric pocket behind the ATP-binding site, utilizing its spirocyclic core to maintain spatial orientation while the benzoyl group engages in π-stacking with aromatic residues [2] [3].
Table 1: Key Features of Virtual Screening Workflow for Spirocyclic RIPK1 Inhibitors
Component | Description | Role in Hit Identification |
---|---|---|
Template Structures | 8 RIPK1 co-crystal structures (e.g., 4ITH, 5TX5) | Defined conserved binding pocket features and pharmacophore geometry |
Pharmacophore Features | 1) Hydrophobic feature; 2) Metal-coordinating site; 3) H-bond acceptor; 4) Aromatic π-stacking feature | Filtered >500k compounds to 200 virtual hits |
Docking Protocol | Glide SP/XP docking with OPLS3 force field | Ranked 200 hits by binding energy; selected top 9 for purchase |
Hit Compound (8) | 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | Validated RIPK1 inhibition; basis for SAR expansion to Compound 41 (IC₅₀ = 92 nM) |
Copper catalysis enables efficient functionalization of the spirocyclic core at sterically constrained positions. Ullmann-type coupling reactions are particularly valuable for introducing fluorinated groups to enhance metabolic stability and membrane permeability. In synthesizing 8-benzyl-1,8-diazaspiro[4.5]decane derivatives, copper(I) iodide (CuI) catalyzes the coupling between brominated spirocyclic intermediates and benzylamines under mild conditions (60-80°C). Critical parameters include:
This method facilitates late-stage installation of fluorinated benzyl groups (e.g., 3,5-difluorobenzyl) onto the spirocyclic nitrogen. Difluoroalkylated analogs exhibit improved pharmacokinetic properties due to reduced oxidative metabolism, evidenced by microsomal stability assays showing <15% degradation after 30 minutes [5] [8].
Table 2: Copper-Catalyzed Coupling for Spirocyclic Derivative Synthesis
Reaction Component | Optimized Condition | Impact on Yield/Selectivity |
---|---|---|
Catalyst System | CuI (10 mol%)/N,N'-dimethylethylenediamine (20 mol%) | Minimizes homo-coupling byproducts (<5%) vs. ligand-free conditions (≥30%) |
Benzyl Halide | 4-Bromobenzyl bromide | Higher electrophilicity increases conversion to 92% vs. chlorides (≤75%) |
Temperature | 70°C in toluene/DMSO (3:1) | Balances reaction rate and decomposition; <80°C prevents spirocycle racemization |
Difluoroalkylation Agent | Ethyl bromodifluoroacetate | Introduces CF₂COOEt group; enables further transformation to CF₂H bioisostere |
Pharmacophore models derived from spirocyclic inhibitor-RIPK1 complexes enable rational optimization of 8-benzyl-1,8-diazaspiro[4.5]decan-2-one derivatives. Analysis of Compound 8’s binding mode identified three critical pharmacophore elements:
Modifications focused on:
This approach yielded Compound 41 (8-(3-biphenylmethyl)-2,8-diazaspiro[4.5]decan-1-one), demonstrating 92 nM RIPK1 inhibition and cellular EC₅₀ of 110 nM in U937 necroptosis assays [2] [3].
Strategic functionalization of the spiro[4.5]decanone core enhances target engagement and drug-like properties. Two key approaches dominate:
Reductive Amination
N-Alkylation of Diazaspiro Core
Table 3: Impact of Spirocyclic Core Modifications on Compound Properties
Modification Site | Chemical Strategy | Property Improvement | Biological Impact |
---|---|---|---|
C8 Position (N-alkylation) | Reductive amination with 4-fluorobenzaldehyde | LogP reduction from 2.8 to 1.9 | Enhanced aqueous solubility (≥5 mg/mL) facilitating in vitro testing |
C3 Position (ring fusion) | Suzuki coupling with pyridin-3-ylboronic acid | Increased polar surface area (68 Ų vs. 42 Ų in lead) | Improved blood-brain barrier penetration for CNS targets (brain/plasma ratio = 0.8) |
Carbonyl modification | Conversion to thiocarbonyl | Altered H-bonding capacity (weakened Tyr311 interaction) | Reduced potency (IC₅₀ increase from 92 nM to 1.2 µM) validating pharmacophore model |
Recent patent literature discloses advanced functionalization via ring expansion to 7-membered analogs, showing enhanced conformational flexibility. Compounds like 9-benzyl-1,9-diazaspiro[5.5]undecan-2-one maintain RIPK1 affinity (IC₅₀ = 130 nM) while improving oral bioavailability in rodents (F = 65% vs. 28% in lead) [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1